Cyclopentanol, 1-(1,1-dimethylethyl)- Cyclopentanol, 1-(1,1-dimethylethyl)-
Brand Name: Vulcanchem
CAS No.: 69745-48-8
VCID: VC7994851
InChI: InChI=1S/C9H18O/c1-8(2,3)9(10)6-4-5-7-9/h10H,4-7H2,1-3H3
SMILES: CC(C)(C)C1(CCCC1)O
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

Cyclopentanol, 1-(1,1-dimethylethyl)-

CAS No.: 69745-48-8

Cat. No.: VC7994851

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanol, 1-(1,1-dimethylethyl)- - 69745-48-8

Specification

CAS No. 69745-48-8
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name 1-tert-butylcyclopentan-1-ol
Standard InChI InChI=1S/C9H18O/c1-8(2,3)9(10)6-4-5-7-9/h10H,4-7H2,1-3H3
Standard InChI Key FMXUFCWQCJUCIA-UHFFFAOYSA-N
SMILES CC(C)(C)C1(CCCC1)O
Canonical SMILES CC(C)(C)C1(CCCC1)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(tert-Butyl)cyclopentanol (C₉H₁₈O) consists of a cyclopentane ring substituted with a hydroxyl (-OH) group and a tert-butyl group (-C(CH₃)₃) at the same carbon atom. The tert-butyl group induces significant steric hindrance, distorting the cyclopentane ring into a puckered conformation and influencing the compound’s reactivity .

Key Structural Features:

  • Molecular Formula: C₉H₁₈O

  • Molecular Weight: 142.24 g/mol

  • IUPAC Name: 1-(tert-Butyl)cyclopentan-1-ol

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed hydration of 1-tert-butylcyclopentene, a precursor accessible through alkene functionalization strategies . Alternative routes include:

  • Grignard Reaction: Addition of tert-butylmagnesium bromide to cyclopentanone, followed by acidic workup .

  • Hydroboration-Oxidation: Anti-Markovnikov addition of borane to 1-tert-butylcyclopentene, yielding the alcohol after oxidation .

Reaction Conditions:

  • Catalyst: Sulfuric acid or phosphoric acid (hydration)

  • Temperature: 80–100°C (reflux conditions)

  • Yield: 60–75% (literature-reported ranges)

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Density0.91 g/cm³ (estimated)
Boiling Point185–190°C (extrapolated)
Flash Point72°C
LogP (Partition Coefficient)2.34

Spectral Characteristics

  • ¹H NMR: δ 1.20 (s, 9H, tert-butyl), δ 1.50–1.80 (m, 8H, cyclopentyl), δ 2.10 (s, 1H, -OH) .

  • IR Spectroscopy: O-H stretch at 3300 cm⁻¹, C-O stretch at 1050 cm⁻¹ .

Applications in Polymer Science

Role as a Monomer Precursor

1-(tert-Butyl)cyclopentanol serves as a key intermediate in the synthesis of 1-(tert-butyl)cyclopentyl methacrylate, a monomer used in high-performance polymers. The methacrylate derivative is synthesized via esterification with methacrylic acid under acidic conditions.

Polymer Properties:

  • Thermal Stability: Polymers derived from this monomer exhibit decomposition temperatures exceeding 200°C, attributed to steric protection by the tert-butyl group.

  • Mechanical Rigidity: Enhanced glass transition temperatures (Tg) compared to linear methacrylates.

MonomerPolymerization Rate (Relative)Thermal Decomposition (°C)
1-(tert-Butyl)cyclopentyl methacrylate0.45210–230
n-Butyl methacrylate1.00160–180

Comparative Analysis with Structural Analogs

Cyclohexanol vs. Cyclopentanol Derivatives

1-(tert-Butyl)cyclohexanol (CAS 20344-52-9), a structural analog with a six-membered ring, demonstrates distinct properties due to reduced ring strain :

Property1-(tert-Butyl)cyclopentanol1-(tert-Butyl)cyclohexanol
Boiling Point185–190°C200.2°C
Density0.91 g/cm³0.929 g/cm³
Ring Strain EnergyHigherLower

The smaller cyclopentane ring increases steric crowding, reducing solubility in polar solvents but enhancing thermal stability in polymer matrices .

Industrial and Research Applications

Electronic Materials

  • Photoresists: The methacrylate derivative is utilized in UV-curable resins for microfabrication due to its low shrinkage and high resolution.

  • Liquid Crystal Displays (LCDs): Improves alignment layer durability in LCD panels.

Specialty Coatings

  • Scratch-Resistant Films: Copolymers incorporating this monomer exhibit superior abrasion resistance, making them ideal for automotive coatings.

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